Compound Description: Dasatinib, chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide, is a potent, orally bioavailable, pan-Src kinase inhibitor. [] Dasatinib is currently being investigated in clinical trials for its use in treating chronic myelogenous leukemia. []
2-aminothiazole (1)
Compound Description: 2-aminothiazole is a heterocyclic compound that was discovered to be a novel template for the development of Src family kinase inhibitors. []
Relevance: This compound served as the starting point for the development of Dasatinib. [] The core 2-aminothiazole structure can be considered a simplified analog of the thiazole carboxamide moiety present in both Dasatinib and the target compound, N-(2-Ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. The presence of the 2-aminothiazole scaffold in inhibitors like Dasatinib highlights the importance of this heterocycle in the development of kinase inhibitors with potential therapeutic applications.
Compound Description: Compound 12m is another analog within the 2-aminothiazole series and acts as a pan-Src inhibitor. It demonstrates potent activity in both biochemical and cellular assays, exhibiting nanomolar to subnanomolar potency. [] Furthermore, 12m shows oral efficacy in inhibiting the pro-inflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in acute murine models of inflammation. [] Its potential as an anti-inflammatory agent is supported by its effectiveness in a chronic model of adjuvant arthritis in rats. []
Relevance: While its exact structure is not explicitly provided in the abstract, Compound 12m is described as an analog of both 2-aminothiazole (1) and Dasatinib (2). [] This suggests that it likely shares a similar core structure with the target compound, N-(2-Ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, particularly the 2-aminothiazole moiety and potentially the pyrimidine ring system.
JDTic
Compound Description: JDTic, chemically known as (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, is a potent and selective κ-opioid receptor antagonist. [, , , ] It has shown long-lasting antagonist activity attributed to the activation of c-Jun N-terminal kinase (JNK) 1. []
Compound Description: This series of compounds represents modifications of the JDTic structure, aiming to further investigate the structure-activity relationship (SAR) of this class of κ-opioid receptor antagonists. [, ] The modifications primarily involve replacing the hydroxyl groups of JDTic with other substituents. []
Relevance: Several analogues within this series, particularly compounds 4, 5, 6, 13, 14, and 15, exhibited potent and selective KOR antagonism, comparable to or even surpassing the potency of JDTic. [] The fact that these analogs, which bear structural resemblance to JDTic and share the piperidine ring system with N-(2-Ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, display biological activity further underscores the potential importance of the piperidine moiety in this context.
AT-076
Compound Description: AT-076 is a novel opioid pan antagonist demonstrating high affinity at mu opioid (MOP), kappa opioid (KOP), delta opioid (DOP), and nociceptin opioid (NOP/ORL-1) receptors. [] This compound emerged from the exploration of JDTic derivatives and exhibits a noncompetitive antagonist profile at NOP and KOP receptors and a competitive antagonist profile at MOP and DOP receptors. [] Notably, AT-076 is the first identified opioid pan antagonist with such high affinity for all four opioid receptor subtypes. []
Relevance: AT-076 is derived from JDTic, retaining the core structure while lacking the 3,4-dimethyl groups on the piperidine ring. [] This structural modification unexpectedly led to a 10-fold increase in NOP binding affinity compared to JDTic, along with comparable affinities for KOP, MOP, and DOP receptors. [] This finding highlights the significant impact that seemingly minor structural changes can have on the pharmacological profile of a compound, especially when targeting multiple receptor subtypes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.